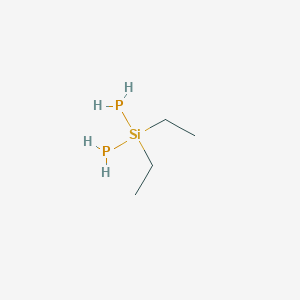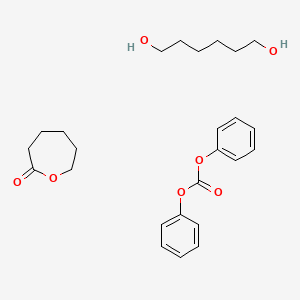
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one is a compound that combines three distinct chemical entities: diphenyl carbonate, hexane-1,6-diol, and oxepan-2-one. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polycarbonates and polyesters. The molecular formula of this compound is C19H24O5, and it has a molecular weight of 332.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one typically involves the reaction of diphenyl carbonate with hexane-1,6-diol and oxepan-2-one. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the esterification process. For instance, the reaction can be carried out at a temperature of around 304°C under atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:
Esterification: The formation of esters from the reaction of carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as titanium or tin compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include polycarbonates and polyesters, which are valuable materials in various industrial applications .
Applications De Recherche Scientifique
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications:
Chemistry: Used in the synthesis of high-performance polymers and materials.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one involves its ability to form strong ester bonds, which contribute to the stability and durability of the resulting polymers. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the formation and breaking of ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Hexane-1,6-diol: A diol used in the synthesis of polyurethanes and polyesters.
Oxepan-2-one: A lactone used in the production of polyesters and biodegradable polymers.
Uniqueness
What sets diphenyl carbonate;hexane-1,6-diol;oxepan-2-one apart is its ability to combine the properties of its constituent compounds, resulting in materials with enhanced mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
103694-75-3 |
|---|---|
Formule moléculaire |
C25H34O7 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
diphenyl carbonate;hexane-1,6-diol;oxepan-2-one |
InChI |
InChI=1S/C13H10O3.C6H10O2.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-10H;1-5H2;7-8H,1-6H2 |
Clé InChI |
JCYHBQCYMZOSPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OCC1.C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO |
Numéros CAS associés |
103694-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


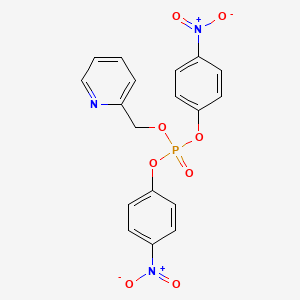
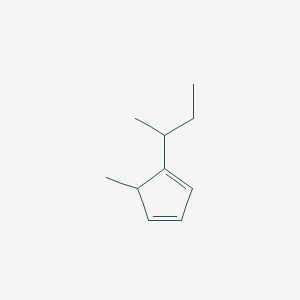
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)


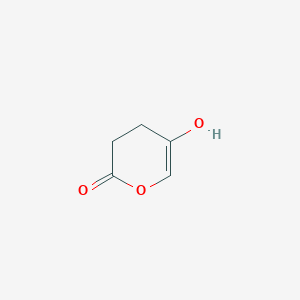
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)

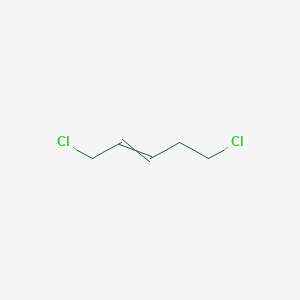


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
